Repotrectinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Repotrectinib mechanism of action ROS1 inhibition

Preclinical Validation of Mechanism

Key experiments provide the foundational evidence for repotrectinib's proposed mechanism of action.

- In Vitro Cell Proliferation Assays: this compound's potency was measured using Cell Titer Glo assays. In patient-derived cell (PDC) lines, this compound demonstrated a lower IC50 (half-maximal inhibitory concentration) in treatment-naive ROS1+ models (YU1078) compared to crizotinib, ceritinib, and entrectinib. Crucially, it showed potent activity in the ROS1 G2032R-mutant model (YU1079), where other TKIs failed [1].

- Immunoblotting (Western Blot) Analysis: To confirm on-target engagement, researchers treated ROS1+ PDCs with this compound and analyzed cell lysates. Immunoblotting showed that this compound dose-dependently reduced phosphorylation of ROS1 and its key downstream effectors, including ERK and AKT, indicating successful blockade of the MAPK and PI3K signaling pathways [1].

- In Vivo Xenograft Models: The anti-tumor activity was validated in mouse models implanted with ROS1+ patient-derived tumors. This compound induced significant tumor regression in both treatment-naive and G2032R-mutant models. Furthermore, in a mouse brain-metastasis model created by intracranially implanting YU1078-luc cells, this compound treatment led to reduced bioluminescent signal and improved survival, demonstrating its efficient BBB penetration and intracranial efficacy [1].

Below is a simplified workflow of the key preclinical experiments that validate this compound's mechanism of action.

Clinical Trial Evidence (TRIDENT-1)

The phase 1/2 TRIDENT-1 trial translated these preclinical findings into clinical practice, confirming this compound's efficacy in humans [2] [3]. The recommended Phase 2 dose is 160 mg once daily for 14 days, then 160 mg twice daily [2] [4].

The table below summarizes key efficacy data from the TRIDENT-1 trial.

| Patient Cohort | Confirmed Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |

|---|---|---|---|

| ROS1+ TKI-Naive (n=71) | 79% (95% CI, 68-88) [2] [3] | 34.1 months (95% CI, 25.6-NE) [2] [3] | 35.7 months (95% CI, 27.4-NE) [2] [3] |

| 1 Prior ROS1 TKI, Chemo-Naive (n=56) | 38% (95% CI, 25-52) [2] [3] | 14.8 months (95% CI, 7.6-NE) [2] [3] | 9.0 months (95% CI, 6.8-19.6) [2] [3] |

| With ROS1 G2032R Mutation (n=17, across cohorts) | 59% (95% CI, 33-82) [2] [5] [3] | Data not specified | Data not specified |

This compound also demonstrated strong activity against brain metastases. In TKI-naive patients with measurable brain metastases, the intracranial ORR was 89%, and it was 38% in those previously treated with a ROS1 TKI [6] [5].

Resistance and Adverse Events

Despite its potency, tumors can develop resistance to this compound. Understanding these mechanisms is crucial for guiding subsequent therapies. Case reports have identified potential on-target resistance mutations, such as L2086F and S1986Y/F [7].

The most common treatment-related adverse events are dizziness (58%), dysgeusia (50%), and paresthesia (30%). These are mostly low-grade, manageable, and led to treatment discontinuation in only 3% of patients [2] [3].

References

- 1. exhibits potent anti-tumor activity in treatment-naive and... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound in ROS1 Fusion-Positive Non-Small Cell Lung ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound in ROS1 Fusion-Positive Non-Small-Cell Lung ... [pubmed.ncbi.nlm.nih.gov]

- 4. ROS1 fusion-positive non-small cell lung cancer ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Shrinks ROS1-Positive NSCLC Tumors - NCI [cancer.gov]

- 6. This compound Demonstrates Durable Efficacy in TKI-Naive ... [onclive.com]

- 7. Comprehensive Review of ROS1 Tyrosine Kinase ... [sciencedirect.com]

Macrocyclic Structure and Mechanism of Action

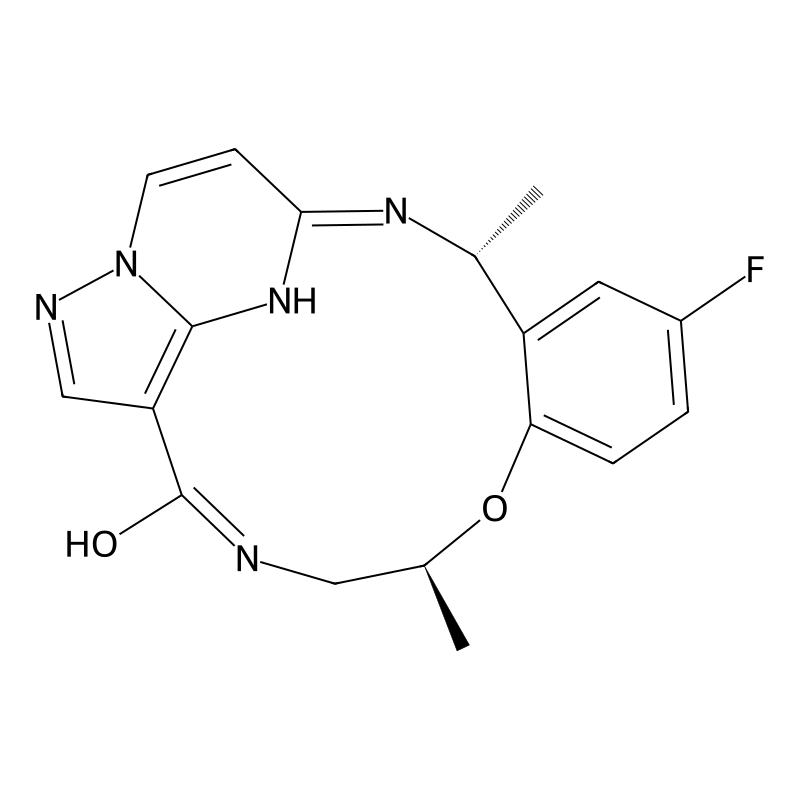

The core innovation of repotrectinib is its low molecular weight, macrocyclic structure [1] [2]. This compact, three-dimensional design allows it to bind more effectively within the ATP-binding pocket of the target kinases, avoiding the steric hindrance caused by mutations in the solvent-front region [3] [4]. These mutations (such as ROS1G2032R, ALKG1202R, or TRKAG595R) are a major mechanism of acquired resistance to drugs like crizotinib, lorlatinib, entrectinib, and larotrectinib [1] [4]. This compound's macrocyclization strategy enables it to potently inhibit both the wild-type kinases and these resistant mutants [2].

The following diagram illustrates the primary signaling pathways targeted by this compound and the key mutations it overcomes.

This compound inhibits oncogenic kinases and overcomes resistance mutations to block tumor-promoting signaling.

Quantitative Potency Data

This compound demonstrates potent inhibition at the nanomolar level across its primary targets, including key resistance mutants. The table below summarizes its half-maximal inhibitory concentration (IC50) values from cell-free assays [5].

| Kinase Target | IC₅₀ (nM) | Notes |

|---|---|---|

| WT ALK | 1.01 | Wild-type kinase |

| ALKL1196M | 1.08 | Gatekeeper mutation |

| ALKG1202R | 1.26 | Solvent-front mutation |

| ROS1 | Not specified in table | Also potently inhibited [1] |

| TRK Receptors | Not specified in table | Pan-TRK inhibitor (TRKA, TRKB, TRKC) [1] |

In cellular models, this compound also acts as a potent SRC inhibitor (IC50 = 5.3 nM), which may help suppress cancer cell metastasis [5].

Experimental Evidence and Protocols

Preclinical studies validate this compound's efficacy across various cancer models, particularly where solvent-front mutations drive resistance.

- In Vitro Antiproliferative Assays: Treatment of ALK-addicted neuroblastoma cell lines (CLB-BAR, CLB-GE, Kelly) with this compound reduced proliferation with IC50 values in the nanomolar range (approximately 124-311 nM). Viability was assessed using assays like Alamar Blue after 96 hours of drug treatment [3] [6].

- Analysis of Apoptosis: In ALK-addicted cells, this compound treatment induced apoptosis, evidenced by increased cleaved PARP and positive staining for Annexin V/PI detected by western blot and flow cytometry, respectively [3].

- In Vivo Xenograft Models: In patient-derived xenograft (PDX) models of neuroblastoma, this compound monotherapy showed notable anti-tumor activity and significantly prolonged event-free survival compared to vehicle or other ALK inhibitors [6].

Broader Signaling Pathway Inhibition

Beyond its primary targets, this compound inhibits critical oncogenic signaling pathways. In neuroblastoma cell lines, treatment with this compound reduced phosphorylation of not only ALK but also key downstream effectors including ERK, AKT, STAT3, and p70 S6K [3] [6]. It also directly inhibits SRC and FAK kinases, which are implicated in tumor cell invasion and metastasis [6] [5]. This multi-kinase profile may provide a broader therapeutic advantage in heterogeneous tumors.

Current Clinical Status

Based on its promising preclinical profile, this compound has advanced into clinical development. A first-in-human Phase 1/2 clinical trial (NCT03093116, TRIDENT-1) is ongoing to evaluate its safety and efficacy in patients with advanced solid tumors harboring ALK, ROS1, or NTRK1-3 rearrangements [3] [7]. The drug has shown clinical proof of concept, achieving confirmed responses in patients with ROS1 or NTRK3 fusion-positive cancers who had relapsed on earlier-generation TKIs due to solvent-front mutations [4].

References

- 1. [PDF] this compound ( TPX - 0005 ) Is... | Semantic Scholar [semanticscholar.org]

- 2. This compound (TPX-0005): a macrocyclic ALK/ROS1/TRK ... [sciencedirect.com]

- 3. This compound (TPX-0005), effectively reduces growth of ... [nature.com]

- 4. This compound (TPX-0005) Is a Next-Generation ROS1/TRK ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (TPX-0005) | ALK inhibitor | Mechanism [selleckchem.com]

- 6. Translational Strategies for this compound in Neuroblastoma [pmc.ncbi.nlm.nih.gov]

- 7. A Study of this compound (TPX-0005) in Patients With ... [bmsstudyconnect.com]

Mechanism of Action & Kinase Inhibition Profile

Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) designed to target ROS1, TRK (TRKA, TRKB, TRKC), and ALK kinases. Its core mechanism involves a "switch-control" design that locks the target kinases into an inactive conformation, which is particularly effective against resistance mutations [1].

The table below summarizes its in vitro activity based on available information:

| Kinase Target | Reported In Vitro Activity | Key Findings & Mutations Targeted |

|---|

| ROS1 | Potent inhibitory activity [2] [3] [4] | • Effective against wild-type and multiple resistance mutations. • Key resistance mutations inhibited: G2032R, D2033N, L2026M [2] [3]. | | NTRK (TRKA/B/C) | Potent inhibitory activity [4] [1] | • Developed to overcome resistance in NTRK fusion-positive tumors. | | ALK | Potent inhibitory activity [1] | • Active against resistant forms of ALK. |

Experimental Insights & Resistance Modeling

The activity of this compound against specific resistance mutations has been demonstrated in cellular models. The following workflow outlines a general experimental approach for validating its efficacy in vitro, based on methodologies described in the literature.

Experimental workflow for validating this compound efficacy in cellular models.

- Cellular Models: Preclinical studies used cultured cells engineered to express various ROS1 fusions (such as

SDC4-ROS1andCD74-ROS1) as well as these fusions harboring point mutations likeG2032R,D2033N, andL2026M[3]. - Key Findings: In these models, this compound demonstrated potent antitumor activity and was able to inhibit downstream signaling pathways, confirming its ability to overcome on-target resistance in a cellular context [2] [3].

Finding Deeper Technical Data

The information above confirms the drug's profile but lacks the granular, quantitative data from primary biochemical assays. To obtain these details, I suggest the following avenues:

- Specialized Scientific Databases: Search PubMed or Google Scholar for the foundational preclinical study: "this compound (TPX-0005) is a next-generation ROS1/TRK/ALK inhibitor that potently inhibits ROS1/TRK/ALK solvent- front mutations" [2]. This paper is likely to contain the exact IC50 values and detailed assay conditions.

- Patent and Regulatory Filings: Examine the drug's patent documents (available on platforms like Google Patents or the USPTO website) and the FDA's multi-discipline review for the original application. These documents often contain comprehensive in vitro data sections [5].

- Conference Proceedings: Look for early presentations of this compound data at major cancer research conferences (such as AACR). The abstracts and posters frequently include key in vitro results.

References

- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 2. First Clinical Evidence of this compound Efficacy in ROS1 ... [sciencedirect.com]

- 3. ROS1 fusion-positive non-small cell lung cancer ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Augtyro) 2025 Updates: Uses in Cancer, ... [oncodaily.com]

- 5. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

repotrectinib blood-brain barrier penetration

Clinical Evidence of Brain Penetration

Clinical trials and case reports provide strong evidence for repotrectinib's activity in the CNS, showing significant systemic and intracranial efficacy.

| Population | Intracranial Objective Response Rate (IC-ORR) | Intracranial Duration of Response (IC-DOR) |

|---|---|---|

| TKI-naïve ROS1+ NSCLC (with measurable brain metastases) | 89% (95% CI, 52%-100%) [1] | Median of 43.2 months (95% CI, 11.1-NE) [1] |

| TKI-pretreated ROS1+ NSCLC (with measurable brain metastases) | 38% (95% CI, 14%-68%) [1] | Not Estimable (95% CI, 3.0-NE) [1] |

A compelling case study further demonstrates this compound's ability to cross the BBB. A patient with ROS1-positive NSCLC and the G2032R resistance mutation who developed meningeal carcinomatosis experienced a significant neurological improvement and a 75-day CNS progression-free survival on this compound [2]. Critically, drug concentration measurements confirmed this compound's presence in the cerebrospinal fluid (CSF) with a CSF-to-plasma ratio of approximately 1% [2], providing direct quantitative evidence of its BBB penetration.

Preclinical & Mechanistic Insights

Preclinical studies elucidate the foundational properties that enable this compound's brain activity.

- Potent CNS Activity in Models: In a patient-derived xenograft (PDX) model of ROS1-positive NSCLC, this compound induced profound anti-tumor activity in the CNS with efficient BBB-penetrating properties [3].

- Structural Design to Overcome Resistance: this compound was engineered with a compact, three-dimensional macrocyclic structure to avoid steric clashes with bulky resistance mutations in the kinase "solvent-front" region, such as ROS1 G2032R [3]. This same small size is a key factor in its ability to cross the BBB more effectively than larger molecules [4].

- Activity Against Resistant Mutations: The drug demonstrates potent activity not only against treatment-naïve ROS1 tumors but also against those with the recalcitrant ROS1 G2032R solvent-front mutation (SFM), which often arises after prior TKI therapy and is associated with a high risk of CNS progression [3].

The following diagram illustrates the key properties and evidence supporting this compound's blood-brain barrier penetration:

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the methodologies from key preclinical experiments.

In Vivo Mouse Brain-Metastasis Model [3]:

- Model Generation: An intracranial tumor model was generated by stereotactically implanting the ROS1-rearranged (CD74-ROS1) patient-derived cell line YU1078 into the brains of female BALB/c nude mice.

- Cell Implantation: 5 × 10^5 cancer cells, diluted in 5 µL of PBS, were implanted into the right frontal lobe.

- Drug Efficacy Assessment: The anti-tumor activity of this compound was evaluated in this model, demonstrating its ability to control tumor growth within the brain environment.

Case Study CSF/Plasma Measurement [2]:

- Sample Collection: Plasma and cerebrospinal fluid (CSF) samples were collected from a patient receiving this compound (160 mg twice daily) at the time of CNS disease progression.

- Timing: A plasma sample (trough level) was taken prior to the morning oral dose. A second plasma sample and a CSF sample were collected 2 hours after the dose.

- Quantification: Drug concentrations in the collected samples were measured analytically. The CSF-to-plasma ratio was calculated by dividing the CSF concentration by the plasma concentration from the 2-hour post-dose samples.

Importance in the Treatment Landscape

The high incidence of brain metastases in oncogene-driven NSCLC like ROS1-positive disease makes BBB penetration a critical therapeutic goal [5] [2]. The brain often acts as a pharmacologic sanctuary, leading to disease relapse even when systemic disease is controlled [3]. This compound's confirmed ability to reach therapeutic concentrations in the CNS addresses this major unmet need, allowing it to act on established brain metastases and potentially prevent new ones from forming.

References

- 1. This compound Demonstrates Durable Efficacy in TKI-Naive ... [onclive.com]

- 2. This compound's Clinical Benefit and Its Brain Penetration in a ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound exhibits potent anti-tumor activity in treatment ... [pmc.ncbi.nlm.nih.gov]

- 4. (Augtyro) this compound Updates: Uses in Cancer... - OncoDaily 2025 [oncodaily.com]

- 5. Resistance mutations and the blood–brain barrier: Key ... [sciencedirect.com]

repotrectinib ROS1 G2032R mutation targeting

Clinical Efficacy Data from TRIDENT-1 Trial

| Patient Cohort | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Intracranial ORR (in patients with measurable CNS metastases) |

|---|---|---|---|---|

| ROS1 TKI-Naïve | 79% (56/71 patients) [1] | 34.1 months [1] | 35.7 months [1] | 89% [1] |

| Prior 1 ROS1 TKI (No Chemo) | 38% (21/56 patients) [1] | 14.8 months [1] | 9.0 months [1] | Data not specified in sources |

| With confirmed ROS1 G2032R mutation | 59% (10/17 patients) [1] | Data not specified in sources | Data not specified in sources | Data not specified in sources |

Mechanism of Action & Preclinical Evidence

Repotrectinib is designed to bind the ROS1 kinase ATP-binding pocket with high affinity and a low steric profile. This is crucial for overcoming the G2032R mutation, a substitution at the solvent-front region that creates a bulkier amino acid side chain, sterically interfering with the binding of earlier-generation TKIs like crizotinib and entrectinib [2] [3].

The diagram below illustrates how this compound's compact structure enables it to target ROS1, circumventing the steric hindrance posed by the G2032R mutation.

This compound binding to wild-type and G2032R-mutant ROS1 kinase.

Preclinical studies using patient-derived cell (PDC) lines demonstrated this compound's potent activity. In one study, the half-maximal inhibitory concentration (IC₅₀) of this compound in a CD74-ROS1 G2032R PDC (YU1079) was 2.5 nM, significantly more potent than crizotinib, ceritinib, and lorlatinib, which had IC₅₀ values exceeding 1000 nM [2]. In vivo, this compound induced significant tumor regression in a patient-derived xenograft (PDX) model (YHIM1047) harboring the CD74-ROS1 G2032R mutation following entrectinib resistance [2].

Experimental Protocols for Key Assays

For researchers, here are the methodologies from key studies that established this compound's efficacy.

Cell Proliferation Assay (In Vitro Activity) [2]

- Cell Lines: Patient-derived cell lines, e.g., YU1078 (CD74-ROS1, treatment-naïve) and YU1079 (CD74-ROS1 G2032R, crizotinib-resistant).

- Procedure: Seed 2,500–3,000 cells/well in 96-well plates. After 24 hours, treat with serially diluted TKIs (e.g., this compound, crizotinib, lorlatinib).

- Incubation & Measurement: Incubate for 72 hours. Measure cell viability using CellTiter-Glo luminescent cell viability assay.

- Analysis: Generate dose-response curves and calculate IC₅₀ values using software like GraphPad Prism.

In Vivo Efficacy Study (Patient-Derived Xenograft Model) [2]

- Model Generation: Implant 5 million ROS1-driven PDC or PDX cells subcutaneously into flanks of immunodeficient mice.

- Randomization & Dosing: Randomize mice when tumors reach 150–200 mm³. Administer this compound orally at 15 mg/kg twice daily. Compare against control and other TKI groups.

- Tumor Measurement: Measure tumor volumes 2-3 times weekly using electronic calipers. Calculate volume as (length × width²) × 0.5.

- Endpoint Analysis: Calculate percentage change in tumor volume and Tumor Growth Inhibition (TGI). Euthanize mice at study endpoint for tissue collection.

Brain Metastasis Model (Intracranial Activity) [2]

- Cell Implantation: Anesthetize and immobilize mice in a stereotactic apparatus. Drill a burr hole in the skull's right frontal lobe and implant a guide screw.

- Intracranial Injection: Inject 500,000 luciferase-tagged cancer cells (e.g., YU1078-luc) in 5 µL PBS stereotactically into the brain parenchyma.

- Treatment & Monitoring: After confirming tumor engraftment (via bioluminescent imaging), treat mice with this compound. Monitor intracranial tumor growth and survival over time.

Pharmacokinetics and Blood-Brain Barrier Penetration

A key feature of this compound is its ability to penetrate the central nervous system, a common site of progression in ROS1+ NSCLC.

- Transporters: this compound is a substrate for the efflux transporters ABCB1 (P-gp) and ABCG2 (BCRP) at the blood-brain barrier [4]. Despite this, it achieves pharmacologically active concentrations in the brain.

- Clinical Evidence: In a patient with meningeal carcinomatosis from ROS1 G2032R-positive NSCLC, this compound concentration in the cerebrospinal fluid (CSF) was 14.9 ng/mL, yielding a CSF-to-plasma ratio of approximately 1% [5]. This concentration was sufficient to produce a significant, though transient, clinical response in this challenging setting [5].

The experimental workflow for determining brain penetration in preclinical models involves:

- Dosing: Administer a single oral dose of this compound to genetically modified mouse models (e.g., Abcb1a/1b⁻/⁻, Abcg2⁻/⁻, and combined knockout strains) and wild-type controls [4].

- Sample Collection: At set time points, collect blood via cardiac puncture and perfuse the brain. Harvest brain tissue and plasma [4].

- Bioanalysis: Determine this compound concentrations in brain homogenate and plasma using validated LC-MS/MS methods. Calculate brain-to-plasma ratios [4].

References

- 1. ROS1 fusion-positive non-small cell lung cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound exhibits potent anti-tumor activity in treatment ... [pmc.ncbi.nlm.nih.gov]

- 3. Velcheti Evaluates Activity of this compound for ROS1 ... [targetedonc.com]

- 4. ABCB1 and ABCG2 Control Brain Accumulation and Intestinal ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound's Clinical Benefit and Its Brain Penetration in a ... [pmc.ncbi.nlm.nih.gov]

repotrectinib TRIDENT-1 trial design

TRIDENT-1 Trial Design Overview

TRIDENT-1 was a global, multicenter, single-arm, open-label, phase 1/2 clinical trial designed to evaluate the safety, tolerability, and efficacy of repotrectinib [1] [2] [3].

- Phase 1 (Dose Escalation): Determined the recommended phase 2 dose (RP2D) as 160 mg once daily for the first 14 days, followed by 160 mg twice daily thereafter [1] [2].

- Phase 2 (Dose Expansion): Enrolled patients into specific expansion cohorts based on tumor type and prior treatment history to assess antitumor activity [1] [3]. The primary endpoint for phase 2 was confirmed objective response rate (ORR) as assessed by Blinded Independent Central Review (BICR) [1].

The trial enrolled adults with locally advanced or metastatic solid tumors, including ROS1-positive NSCLC. Key inclusion criteria were an ECOG performance status of ≤1 and measurable disease per RECIST v1.1 [1]. A key exclusion criterion was symptomatic brain metastases [1].

Efficacy Results from Key ROS1+ NSCLC Cohorts

The primary efficacy analysis focused on two main cohorts, with results showing robust systemic and intracranial activity [4] [2] [3].

| Patient Cohort | Confirmed ORR (Objective Response Rate) | Median DoR (Duration of Response) | Median PFS (Progression-Free Survival) | Intracranial ORR (in patients with measurable brain metastases) |

|---|---|---|---|---|

| ROS1 TKI-Naïve (EXP-1; n=71) | 79% (56 of 71) [4] | 34.1 months [3] | 35.7 months [3] | 89% (8 of 9) [4] |

| 1 Prior ROS1 TKI, Chemotherapy-Naïve (EXP-4; n=56) | 38% (21 of 56) [4] | 14.8 months [3] | 9.0 months [3] | 38% (5 of 13) [4] |

This compound also demonstrated high efficacy in patients with the ROS1 G2032R resistance mutation, a solvent-front mutation that confers resistance to earlier-generation TKIs like crizotinib and entrectinib. In 17 patients with this mutation, the confirmed ORR was 59% (10 of 17) [4] [5].

Molecular Mechanism and Resistance

This compound is a next-generation macrocyclic TKI designed to overcome the limitations of earlier ROS1 inhibitors [5]. Its compact, three-dimensional structure allows it to bind more effectively to the ROS1 kinase domain, avoiding steric interference from resistance mutations like G2032R [5]. The following diagram illustrates its mechanism of action and key design features.

This compound's structure enables activity against resistant ROS1 mutations.

Safety and Tolerability Profile

This compound's safety profile is generally manageable and consistent with other ROS1/TRK inhibitors [4] [5]. The data below are based on 426 patients treated at the RP2D [5].

- Most Common Treatment-Emergent Adverse Events (TEAEs): dizziness (58%), dysgeusia (bad taste, 50%), paresthesia (numbness/tingling, 30%), and constipation (26%). Most were Grade 1 or 2 in severity [4] [5].

- Grade 3 or Higher AEs: Occurred in 29% of patients. The most common were anemia, increased blood creatine kinase, and dizziness [5].

- Dose Modifications: 38% of patients required a dose reduction, and 7% discontinued treatment due to adverse events [5].

Context and Trial Limitations

The TRIDENT-1 trial provides compelling evidence for this compound, but has inherent limitations as a single-arm trial without direct randomized comparisons to other approved ROS1 TKIs [4] [6]. This design was necessary due to the rarity of ROS1 fusions (1-2% of NSCLC) [4] [6].

- Indirect Comparisons: A matching-adjusted indirect comparison (MAIC) analysis suggested this compound may offer a statistically significant progression-free survival advantage over crizotinib and entrectinib in TKI-naïve patients [6].

- Durability of Response: this compound appears to offer notably long response durations, with a median PFS of 35.7 months in TKI-naïve patients, which compares favorably to historic data with earlier-generation TKIs [3] [6].

References

- 1. TRIDENT-1 Clinical Trial | AUGTYRO® (this compound) for HCPs [augtyrohcp.com]

- 2. ROS1 fusion-positive non-small cell lung cancer ... [pmc.ncbi.nlm.nih.gov]

- 3. Updated Data from TRIDENT-1 Trial Show Durable ... [news.bms.com]

- 4. Shrinks ROS this compound -Positive NSCLC Tumors - NCI 1 [cancer.gov]

- 5. : Redefining the therapeutic landscape for patients with... This compound [pmc.ncbi.nlm.nih.gov]

- 6. Population-Adjusted Indirect Treatment Comparisons of ... [pmc.ncbi.nlm.nih.gov]

repotrectinib pharmacokinetics and metabolism

Key Pharmacokinetic Parameters

The table below summarizes the primary quantitative pharmacokinetic parameters of repotrectinib, providing a core reference for researchers.

| Parameter | Value (Geometric Mean ± CV%) | Conditions / Notes |

|---|---|---|

| Absolute Bioavailability | 45.7% (19.6%) | Single oral dose [1] |

| Time to Peak Concentration (T~max~) | 2-3 hours | Single dose, fasted [1] |

| Apparent Volume of Distribution (V~z~/F) | 432 L (55.9%) | Single 160 mg dose [1] |

| Plasma Protein Binding | 95.4% | In vitro [1] |

| Blood-to-Plasma Ratio | 0.56 | In vitro [1] |

| Apparent Oral Clearance (CL/F) | 15.9 L/h (45.5%) | Single 160 mg dose [1] |

| Terminal Half-Life (Single Dose) | 50.6 hours | Patients with cancer [1] |

| Terminal Half-Life (Steady-State) | 35.4 hours | Patients with cancer; reflects autoinduction [1] |

| Steady-State C~max~ | 713 ng/mL (32.5%) | At 160 mg BID maintenance dose [1] |

| Steady-State AUC~0-24h~ | 7210 ng•h/mL (40.1%) | At 160 mg BID maintenance dose [1] |

| Excretion (Feces) | 88.8% (50.6% as unchanged drug) | After a single radiolabeled dose [1] |

| Excretion (Urine) | 4.84% (0.56% as unchanged drug) | After a single radiolabeled dose [1] |

Metabolism and Transporters

This compound's absorption and distribution are complex and significantly controlled by enzymatic activity and transporter proteins.

- Metabolism: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, followed by secondary glucuronidation [1]. This makes its systemic exposure highly susceptible to drug-drug interactions with CYP3A4 inhibitors and inducers.

- Autoinduction: A hallmark of this compound's pharmacokinetics is time-dependent autoinduction. Chronic administration induces CYP3A4 metabolism, leading to a time-varying increase in the drug's own clearance. Population PK models estimate the maximum induced clearance (CL~MAX~) can reach 4.9 times the baseline clearance [2]. This is why the terminal half-life shortens from ~50 hours after a single dose to ~35 hours at steady-state [1].

- Transporter Interactions:

- Efflux Transporters (ABCG2/BCRP, ABCB1/P-gp): this compound is a substrate for these efflux transporters, which limit its oral availability and brain penetration. Preclinical studies in knockout mice show that the absence of Abcb1a/1b and Abcg2 can increase brain-to-plasma ratios by 14.2-fold [3].

- Uptake Transporter (OATP1A/1B): this compound is a substrate for OATP1A/1B transporters, which mediate its liver uptake. Oatp1a/1b deficiency in mice resulted in a 2.3-fold increase in oral availability, indicating these transporters play a key role in removing the drug from circulation and limiting systemic exposure [3].

The following diagram illustrates the key roles of metabolizing enzymes and transporters in this compound's disposition:

Key enzymes and transporters in this compound pharmacokinetics.

Key Experimental Protocols

Understanding the foundational data requires insight into the methodologies used.

- Transporter Assay (In Vitro): The interaction with efflux transporters was characterized using polarized Madin-Darby Canine Kidney (MDCK-II) cells stably transduced with human ABCB1, ABCG2, or mouse Abcg2 [3].

- Methodology: Cells were grown on transwell membranes to form intact monolayers. After pre-incubation with specific inhibitors (e.g., zosuquidar for ABCB1, Ko143 for ABCG2), the transepithelial transport of this compound (5 µM) from the apical-to-basolateral and basolateral-to-apical directions was measured over 8 hours. The efflux transport ratio (ratio of apical-to-basolateral vs. basolateral-to-apical translocation) was calculated to confirm active transport [3].

- In Vivo Transporter and Enzyme Studies: The in vivo impact of transporters and metabolism was quantified using genetically modified mouse models [3].

- Methodology: Wild-type, Abcb1a/1b-deficient, Abcg2-deficient, Abcb1a/1b;Abcg2-deficient, Oatp1a/1b-deficient, Cyp3a-deficient, and humanized CYP3A4 transgenic mice were used. This compound (10 mg/kg) was administered orally or intravenously. Plasma and tissue (brain, liver, small intestine) samples were collected over time and analyzed using LC-MS/MS to determine concentration-time profiles and calculate parameters like AUC and tissue-to-plasma ratios [3].

- Population Pharmacokinetic (PopPK) Modeling: A PopPK model was developed using data from 620 adults and 24 pediatric participants across multiple studies [2].

- Methodology: The final model was a two-compartment model with first-order absorption and an absorption lag time. A key feature was the incorporation of a time-varying clearance driven by a concentration-dependent (Ctrough) autoinduction function. This empirical model characterized the increase in clearance over time without the computational complexity of a full enzyme turnover model. The model also estimated the effects of body weight and age on key parameters [2].

Clinical Dosing and Drug-Drug Interactions

The pharmacokinetic profile directly informs clinical use, particularly the dosing regimen and management of drug interactions.

- Dosing Regimen: The approved dosing regimen (160 mg once daily for 14 days, then 160 mg twice daily) is designed to manage the autoinduction process. The initial lower dose allows for the gradual induction of CYP3A4, mitigating the risk of excessive initial exposure and improving tolerability before reaching the higher maintenance dose [4] [2] [5].

- Drug-Drug Interactions (DDIs): Due to its metabolic and transporter profile, this compound has several critical DDIs.

- CYP3A4 Inducers/Inhibitors: Strong CYP3A4 inducers (e.g., rifampin, carbamazepine) and inhibitors (e.g., ketoconazole, itraconazole) can significantly alter this compound exposure. The product label recommends avoiding concomitant use. Strong or moderate CYP3A4 inhibitors should be discontinued for 3-5 half-lives before starting this compound [4] [5] [6].

- CYP3A4 and P-gp Substrates: As a CYP3A4 inducer, this compound can decrease the exposure of other drugs metabolized by this enzyme. It may also interact with P-gp substrates. Concomitant use with sensitive CYP3A4 substrates (where minimal concentration changes can cause therapeutic failure) should be avoided [4] [5].

The table below summarizes these critical clinical considerations and management strategies.

| Interaction Category | Interacting Substance | Effect on this compound Exposure | Clinical Recommendation |

|---|---|---|---|

| Enzyme Inhibitors | Strong/moderate CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) | Increased | Avoid concomitant use. Discontinue strong/moderate inhibitor for 3-5 half-lives before initiation [5] [6]. |

| Enzyme Inducers | Strong CYP3A4 inducers (e.g., rifampin, carbamazepine) | Decreased | Avoid concomitant use [5] [6]. |

| Transporter Substrates | P-gp substrates (e.g., digoxin, dabigatran) | N/A (affects other drug) | This compound may decrease concentrations of P-gp substrates; monitor [5]. |

| Food & Others | Grapefruit / grapefruit juice | Increased (predicted) | Avoid (acts as a CYP3A4 inhibitor) [7]. |

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. A Novel Empirical Autoinduction Model to Characterize the ... [pubmed.ncbi.nlm.nih.gov]

- 3. ABCB1 and ABCG2 Control Brain Accumulation and Intestinal ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Augtyro (this compound) dosing, indications, interactions, ... [reference.medscape.com]

- 6. This compound Monograph for Professionals [drugs.com]

- 7. This compound (Augtyro) 2025 Updates: Uses in Cancer, ... [oncodaily.com]

repotrectinib molecular docking studies

Molecular Docking & Dynamics Findings

A 2024 computational study directly compared repotrectinib with lorlatinib (3rd gen) and TPX-0131 (4th gen) against ALK F1174C/L/V mutations, which are acquired resistance mutations in NSCLC [1] [2].

The table below summarizes the key binding energy findings from the study:

| Mutation | This compound | TPX-0131 | Lorlatinib |

|---|---|---|---|

| F1174C | Higher binding energy | Higher binding energy | Lower binding energy |

| F1174L | Higher binding energy | Higher binding energy | Lower binding energy |

| F1174V | Greater binding energy | Similar binding energy to lorlatinib | Similar binding energy to TPX-0131 |

Source: Front. Mol. Biosci. 10:1306046. doi: 10.3389/fmolb.2023.1306046 [1] [2]

The study concluded that the compact structure of this compound allows it to fit effectively within the ATP-binding site, contributing to its superior binding profile against these resistant mutations [2].

Detailed Experimental Protocol

The following diagram outlines the computational workflow used in the this compound docking studies.

Computational Workflow for this compound Docking Studies [2]

- Protein Preparation: The crystal structure of the ALK kinase domain (PDB ID: 4FOB) was used. The native structure was prepared by removing water molecules and the original co-crystallized ligand. In silico mutagenesis was performed using Swiss PDB Viewer to generate the F1174C, F1174L, and F1174V mutant models, followed by energy minimization with the GROMOS-96 force field [2].

- Ligand Preparation: The 3D structures of this compound, lorlatinib, and TPX-0131 were obtained from PubChem in SDF format. They were subsequently prepared for docking by adding polar hydrogens, assigning Gasteiger charges, and defining rotatable bonds [2].

- Molecular Docking: Docking simulations were performed using AutoDock 4.2.6. A grid box was centered on the ATP-binding site to evaluate the binding interactions. The specific software used for visualization and analysis of docking poses was PyMOL and Discovery Studio Visualizer [1] [2].

- Post-Docking Analysis: To validate and refine the docking results, the researchers performed Molecular Dynamics Simulations (MDS) followed by MMPBSA calculations to compute the binding free energy, which provided the quantitative data for comparing the inhibitors [1] [2].

Broader Context and Comparative Analysis

Beyond the specific ALK study, other research highlights this compound's broader profile as a potent TKI.

- Target Spectrum: this compound is a small-molecule inhibitor targeting ROS1, TRK (TRKA, TRKB, TRKC), and ALK tyrosine kinases. It is approved for treating adults with ROS1-positive non-small cell lung cancer (NSCLC) and has shown potent activity against both wild-type kinases and various resistance mutations [3] [4].

- Comparison with Other Inhibitors: In preclinical models of ROS1-positive NSCLC, this compound demonstrated more potent tumor growth inhibition, including in the central nervous system, compared to crizotinib, ceritinib, and entrectinib. It also showed selective and potent activity against the challenging ROS1 G2032R solvent-front mutation [4]. Compared to other next-generation TRK inhibitors like selitrectinib, one study noted that a novel compound, zurletrectinib, exhibited even stronger binding affinity and brain penetration, providing context for the ongoing development in this drug class [5].

References

- 1. A computational examination of the therapeutic ... [pubmed.ncbi.nlm.nih.gov]

- 2. A computational examination of the therapeutic ... [frontiersin.org]

- 3. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. This compound Exhibits Potent Antitumor Activity in Treatment ... [pubmed.ncbi.nlm.nih.gov]

- 5. Zurletrectinib is a next-generation TRK inhibitor with strong ... [nature.com]

Mechanism of Action (MoA) and Preclinical Efficacy

Repotrectinib is designed as a next-generation tyrosine kinase inhibitor (TKI) with a specific structure to overcome key clinical challenges. The diagram below illustrates its core mechanism and primary experimental findings from preclinical studies.

Diagram summarizing this compound's mechanism of action and key preclinical findings.

Supporting data for the mechanisms above are detailed in the tables below.

Table 1: Key Preclinical Efficacy Findings from Patient-Derived Models [1]

| Preclinical Model | Genetic Context | Key Finding | Experimental Detail |

|---|---|---|---|

| YU1078 PDC/PDX | Treatment-naïve; CD74-ROS1 | Potent tumor growth inhibition superior to crizotinib, ceritinib, and entrectinib. | In vivo: Subcutaneous implantation in mice; tumor volume measurement. |

| YU1079 PDC/PDX | Crizotinib-resistant; CD74-ROS1 G2032R | Selective and potent activity against the ROS1 G2032R solvent-front mutation. | In vitro: Cell proliferation assay (Cell Titer Glo). In vivo: Xenograft model. |

| YU1078 Intracranial Model | Treatment-naïve; CD74-ROS1 | Profound intracranial anti-tumor activity and efficient BBB penetration. | In vivo: Stereotactic implantation of luciferase-tagged cells into mouse brain. |

Table 2: this compound's Activity Against ROS1 Resistance Mutations [2] [1] [3]

| Resistance Mutation | Significance | Preclinical/Clinical Evidence for this compound Activity |

|---|---|---|

| G2032R | Most common solvent-front mutation; confers resistance to crizotinib. | Potent inhibitory activity demonstrated in PDC/PDX models (YU1079) and in patients from TRIDENT-1 trial (59% ORR). |

| D2033N | Gatekeeper mutation; confers resistance to early-generation TKIs. | Antitumor activity shown in cultured cells. Clinical case report confirms tumor reduction in a patient with this mutation. |

Clinical Safety & Correlated Preclinical Insights

The clinical safety profile provides indirect insights into the drug's pharmacological effects. The most common adverse reactions (ARs) from the pooled safety population (N=426) in the TRIDENT-1 trial are listed below [4].

Table 3: Most Common Adverse Reactions (≥10%) in Patients Taking this compound [4]

| Adverse Reaction | All Grades (%) | Grade 3 or 4 (%) |

|---|---|---|

| Nervous System Disorders | ||

| Dizziness | 65 | 2.8 |

| Dysgeusia (taste distortion) | 54 | 0 |

| Peripheral Neuropathy | 49 | 1.4 |

| Ataxia (gait/balance issues) | 28 | 0.5 |

| Cognitive Disorders | 25 | 0.9 |

| Gastrointestinal Disorders | ||

| Constipation | 38 | 0.2 |

| Nausea | 20 | 0.7 |

| Diarrhea | 14 | 0.7 |

| Other | ||

| Fatigue | 30 | 1.2 |

| Dyspnea (shortness of breath) | 30 | 6 |

| Muscular Weakness | 20 | 2 |

The safety-related warnings and monitoring requirements derived from clinical use are summarized below.

Key safety warnings and corresponding monitoring requirements from clinical management.

Dosage, Administration & Management

The recommended adult dosage involves a ramp-up schedule to manage auto-induction and early-onset adverse reactions [5] [2] [3]:

- Cycle 1 (28 days): 160 mg once daily for 14 days, then increase to 160 mg twice daily.

- Subsequent cycles: 160 mg twice daily continuously.

Dose modifications are required for managing adverse events, as outlined below.

Table 4: Selected Dose Modification Guidelines for Adverse Reactions [5]

| Adverse Reaction | Grade | Action |

|---|---|---|

| CNS Effects | Intolerable Grade 2 | Withhold until ≤ Grade 1, then resume at next lower dose level. |

| Grade 3 | Withhold until ≤ Grade 1, then resume at next lower dose level. | |

| Grade 4 | Permanently discontinue. | |

| Hepatotoxicity | ALT/AST >3x ULN with bilirubin >1.5x ULN | Permanently discontinue. |

| CK Elevation | CK >5x ULN | Withhold until recovery to baseline or <2.5x ULN, then resume at same dose. |

Limitations and Further Research

As noted, the search results lack formal non-clinical safety studies. To build a complete preclinical safety profile, you would need access to:

- Regulatory submissions from the FDA or EMA, which contain detailed non-clinical safety pharmacology, genotoxicity, and repeat-dose toxicology studies.

- Original investigative studies in peer-reviewed journals specifically focused on the toxicological profile of this compound in model organisms.

References

- 1. This compound exhibits potent anti-tumor activity in treatment ... [pmc.ncbi.nlm.nih.gov]

- 2. ROS1 fusion-positive non-small cell lung cancer ... [pmc.ncbi.nlm.nih.gov]

- 3. FDA Approval Summary: this compound for locally advanced or ... [pmc.ncbi.nlm.nih.gov]

- 4. Safety Profile | AUGTYRO® (this compound) for ROS1+ mNSCLC [augtyrohcp.com]

- 5. 4603-Non small cell lung cancer locally advanced or metastatic... | eviQ [eviq.org.au]

repotrectinib dosing protocol 160 mg twice daily

Repotrectinib Dosing Protocol Overview

This compound (AUGTYRO) is an oral next-generation tyrosine kinase inhibitor (TKI) indicated for adult patients with locally advanced or metastatic ROS1-positive non-small cell lung cancer (NSCLC) and for adult and pediatric patients (≥12 years) with advanced NTRK-positive solid tumors [1] [2].

The standard dosing protocol, established as the Recommended Phase 2 Dose (RP2D) in the TRIDENT-1 trial, is designed to maximize efficacy while managing initial adverse events [3] [4].

| Parameter | Specification |

|---|

| Indications | • ROS1-positive metastatic NSCLC (Adults) [5] [2] • NTRK-positive solid tumors (Adults & Pediatrics ≥12 years) [6] [2] | | Recommended Dosage | Initial Dose: 160 mg orally, once daily for 14 days [5] [6]. Maintenance Dose: 160 mg orally, twice daily starting on Day 15 [5] [6]. | | Administration | • Administer with or without food [3] [5]. • Swallow capsules whole; do not open, crush, or chew [5] [6]. • Avoid grapefruit and grapefruit juice [5] [6]. | | Dose Modification for ARs | First Reduction: 120 mg once or twice daily [5] [6]. Second Reduction: 80 mg once or twice daily [5] [6]. |

Experimental Protocols & Clinical Data

The following section details the key experimental methodologies and resulting efficacy data that support the recommended dosing regimen.

Clinical Trial Design: TRIDENT-1

The TRIDENT-1 study (NCT03093116) is a pivotal, global, single-arm, open-label, phase 1/2 trial that established the safety and efficacy of this compound [7] [4].

- Objective: To evaluate the antitumor activity and safety of this compound in patients with advanced ROS1-positive NSCLC and NTRK-positive solid tumors [4].

- Phase 1 (Dose Escalation): Determined the Recommended Phase 2 Dose (RP2D) of 160 mg QD for 14 days, followed by 160 mg BID [7] [4].

- Phase 2 (Dose Expansion): Enrolled specific cohorts to assess efficacy at the RP2D [4].

- Key Endpoints:

- Inclusion Criteria: Patients with locally advanced/metastatic ROS1-positive NSCLC; ECOG performance status ≤1; measurable disease [4].

- Exclusion Criteria: Symptomatic brain metastases [4].

The workflow of the TRIDENT-1 trial is summarized in the diagram below.

Efficacy Data from TRIDENT-1

Exposure-response analyses from TRIDENT-1 confirm that the RP2D regimen provides optimal efficacy. The 160 mg QD/BID schedule demonstrated improved ORR and PFS compared to a continuous 160 mg QD schedule, with minimal increase in adverse events across different food conditions [3].

The table below summarizes the efficacy outcomes for the key patient populations in the trial.

| Patient Population | Confirmed ORR, % (95% CI) | Median DOR (95% CI) | Median PFS (95% CI) | Intracranial ORR (icORR) in Patients with Measurable CNS Mets |

|---|---|---|---|---|

| ROS1+ NSCLC (TKI-Naïve) (n=71) | 79% (68-88) [7] | 34.1 months (25.6-NE) [7] | 35.7 months (27.4-NE) [7] | 8 of 9 patients (89%) [7] [8] |

| ROS1+ NSCLC (1 Prior TKI) (n=56) | 38% (25-52) [7] | 14.8 months (7.6-NE) [7] | 9.0 months (6.8-19.6) [7] | 5 of 13 patients (38%) [8] |

| NTRK+ Solid Tumors (TKI-Naïve) (n=40) | 58% (41-73) [2] | Not Estimable [2] | Data Not Reported | Data Not Reported |

| NTRK+ Solid Tumors (TKI-Pretreated) (n=48) | 50% (35-65) [2] | 9.9 months (7.4-13.0) [2] | Data Not Reported | Data Not Reported |

ORR: Objective Response Rate; DOR: Duration of Response; PFS: Progression-Free Survival; CI: Confidence Interval; NE: Not Estimable; CNS Mets: Central Nervous System Metastases.

Pharmacokinetic and Exposure-Response Protocol

A study explored the relationship between drug exposure and clinical outcomes to optimize dosing [3].

- Analytical Method: Exposure-response (E-R) analysis using clinical data from the TRIDENT-1 trial [3].

- Efficacy Metrics: Objective Response Rate (ORR) was assessed using logistic regression based on average drug exposure during the first 56 days. Progression-Free Survival (PFS) was analyzed using Cox proportional hazards models with time-varying cumulative exposure [3].

- Safety Metrics: Five key safety indicators (Grade ≥2 dizziness, Grade ≥2 anemia, Grade ≥3 treatment-emergent AEs, etc.) were analyzed using time-to-event Cox models [3].

- Comparison: Model-predicted outcomes for the 160 mg QD/BID regimen were compared against a continuous 160 mg QD regimen under various food-intake conditions [3].

- Findings: The 160 mg QD/BID regimen provided improved ORR and PFS with a minimal increase in adverse events. Food status (fed or fasted) had minimal impact, supporting flexible administration [3].

Detailed Dose Modification Protocol

Dose modifications are critical for managing adverse reactions (ARs). The following table outlines specific management protocols based on AR grade and type [5] [6].

| Adverse Reaction | Grade | Recommended Management |

|---|---|---|

| Central Nervous System Effects (e.g., dizziness) | Intolerable Grade 2 | Withhold until ≤Grade 1. Resume at same or reduced dose [5] [6]. |

| Grade 3 | Withhold until ≤Grade 1. Resume at a reduced dose [5] [6]. | |

| Grade 4 | Permanently discontinue [5] [6]. | |

| Interstitial Lung Disease (ILD)/Pneumonitis | Any Grade | Withhold if suspected. Permanently discontinue if confirmed [5] [6]. |

| Hepatotoxicity | Grade 3 | Withhold until ≤Grade 1. Resume at same dose if resolves in ≤4 weeks; reduce for recurrent events [6]. |

| Grade 4 | Withhold until ≤Grade 1. Resume at reduced dose if resolves in ≤4 weeks. Permanently discontinue if not resolved in 4 weeks [6]. | |

| ALT/AST >3x ULN with Bilirubin >1.5x ULN | Permanently discontinue [5] [6]. | |

| CPK Elevation | >5 x ULN | Withhold until ≤2.5x ULN. Resume at same dose [5] [6]. |

| >10 x ULN or 2nd occurrence >5x ULN | Withhold until ≤2.5x ULN. Resume at a reduced dose [5] [6]. | |

| Hyperuricemia | Grade 3 or 4 | Withhold until improvement. Resume at same or reduced dose [5] [6]. |

Pre-treatment and Monitoring Requirements

Adherence to pre-treatment and monitoring guidelines is essential for patient safety.

- Pre-treatment Testing:

- Genomic Testing: Confirm ROS1 rearrangements in tumor specimens for NSCLC and NTRK1/2/3 gene fusions for solid tumors prior to initiation [6] [8].

- Laboratory Tests: Obtain liver function tests (ALT, AST, bilirubin) and uric acid level [5] [6].

- Concomitant Medications: Discontinue strong and moderate CYP3A inhibitors for 3-5 elimination half-lives before starting this compound [5] [6].

- Ongoing Monitoring:

- Liver Function Tests: Every 2 weeks for the first month, then monthly thereafter and as clinically indicated [5] [6].

- Serum CPK: Every 2 weeks for the first month, then periodically as needed [5].

- Uric Acid: Monitor periodically [5].

- Pulmonary Symptoms: Continuously monitor for new or worsening symptoms indicative of ILD/pneumonitis [5] [6].

Mechanism of Action and Scientific Rationale

This compound's dosing is underpinned by its unique pharmacologic profile.

- Mechanism of Action: this compound is a potent inhibitor of the ROS1, TRKA, TRKB, and TRKC tyrosine kinases [9] [1]. It binds to the kinase domains, preventing phosphorylation and hyperactivation, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival [9] [10].

- Rationale for Dosing Schedule: The two-step dosing (160 mg QD for 14 days, then 160 mg BID) is designed to achieve effective drug exposure while allowing patients to acclimate to common neurological side effects like dizziness, potentially improving long-term tolerability and adherence [3] [10]. Exposure-response analysis confirms this regimen maximizes efficacy with a manageable safety profile [3].

The mechanism of this compound and its role in the signaling pathway is illustrated below.

Conclusion

The this compound dosing protocol of 160 mg once daily for 14 days followed by 160 mg twice daily is a robust, data-driven regimen supported by extensive clinical evidence. Its design optimally balances high efficacy—including notable intracranial activity—with a manageable safety profile, facilitated by clear dose modification guidelines. This protocol provides a solid foundation for clinical application and future research in targeted cancer therapy.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. FDA grants accelerated approval to this compound for adult ... [fda.gov]

- 3. Study Explores Optimal this compound Dosing [uspharmacist.com]

- 4. TRIDENT-1 Clinical Trial | AUGTYRO® (this compound) for HCPs [augtyrohcp.com]

- 5. Dosing | AUGTYRO® (this compound) for HCPs [augtyrohcp.com]

- 6. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 7. This compound in ROS1 Fusion-Positive Non-Small-Cell Lung ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: uses, dosing, warnings, adverse events, ... [oncologynewscentral.com]

- 9. a promising new therapy for advanced nonsmall cell lung ... [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Therapy for ROS1 and NTRK positive Tumors [oncodaily.com]

repotrectinib administration with or without food

Official Dosing & Administration Protocol

| Parameter | Specification |

|---|---|

| Initial Dose | 160 mg, orally, once daily for 14 days [1] [2] |

| Maintenance Dose | 160 mg, orally, twice daily (after the initial 14-day period) [1] [2] |

| Food Instructions | Can be taken with or without food [1] [3] |

| Administration Note | Swallow capsules whole with water. Do not open, chew, crush, or dissolve [2]. |

Pharmacokinetic Rationale and Drug Disposition

The dosing regimen is strategically designed to account for repotrectinib's unique time-dependent pharmacokinetics (PK), primarily driven by autoinduction [4].

- Mechanism of Autoinduction: this compound induces its own metabolism, leading to a time-dependent increase in clearance. A population PK (PopPK) model indicates that the maximum drug-induced clearance can reach 4.9 times the baseline clearance [4].

- Purpose of the Lead-in Period: The initial 14-day once-daily dosing phase allows the autoinduction process to reach a steady state, mitigating abrupt changes in drug exposure and helping patients better tolerate the therapy before transitioning to the higher maintenance dose [4].

- Elimination and Distribution: A PopPK analysis confirmed that a two-compartment model with first-order absorption and an absorption lag time best describes this compound's disposition [4].

The following diagram illustrates the workflow of the autoinduction process and its impact on dosing strategy:

Clinical Trial Evidence and Efficacy Data

The approved dosing regimen is supported by efficacy and safety data from the pivotal TRIDENT-1 trial (NCT03093116) [1] [3] [5]. The table below summarizes key efficacy outcomes.

| Patient Population | Confirmed ORR (95% CI) | Median DOR (months) |

|---|---|---|

| ROS1+ NSCLC, TKI-naïve | 79% (68, 88) [3] | 34.1 [3] |

| ROS1+ NSCLC, prior ROS1 TKI | 38% (25, 52) [3] | 14.8 [3] |

| NTRK+ Solid Tumors, TKI-naïve | 58% (41, 73) [1] | Not Estimable [1] |

| NTRK+ Solid Tumors, prior TKI | 50% (35, 65) [1] | 9.9 [1] |

Abbreviations: ORR, Objective Response Rate; DOR, Duration of Response; CI, Confidence Interval.

Considerations for Experimental Protocol Design

For scientists designing non-clinical or clinical studies, consider these factors derived from the clinical profile:

- Adverse Event Management: In trials, the most common adverse reactions (>20%) include dizziness, dysgeusia, peripheral neuropathy, constipation, dyspnea, fatigue, ataxia, cognitive impairment, muscular weakness, and nausea [1] [3]. The 14-day lead-in period was implemented, in part, to help patients adapt to neurological side effects like dizziness, which is often transient and grade 1/2 in severity [6].

- Drug-Drug Interactions: As a CYP enzyme inducer (and likely substrate), this compound has a high potential for drug-drug interactions. Clinical trial protocols should include strict exclusion criteria for concomitant use of strong CYP3A inducers or inhibitors [2].

- Special Populations: The flat dosing regimen is supported by PopPK analysis, which found that while body weight affects clearance and volume, no dose adjustments are necessary. Age was found to affect maximum clearance, but the same dose is recommended for adults and adolescents ≥12 years [2] [4].

References

- 1. FDA grants accelerated approval to this compound for adult and... | FDA [fda.gov]

- 2. This compound (oral route) - Side effects & dosage [mayoclinic.org]

- 3. FDA approves this compound for ROS1-positive non-small ... [fda.gov]

- 4. A Novel Empirical Autoinduction Model to Characterize the ... [pubmed.ncbi.nlm.nih.gov]

- 5. Bristol Myers Squibb - Updated Data from TRIDENT-1 Trial Show... [news.bms.com]

- 6. Velcheti Evaluates Activity of this compound for ROS1 ... [targetedonc.com]

TRIDENT-1 Trial Efficacy Data for Repotrectinib in ROS1+ NSCLC

| Patient Cohort | Confirmed Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Intracranial Response in Measurable CNS Mets |

|---|---|---|---|---|

| ROS1 TKI-Naïve | 79% (95% CI, 68–88) [1] | 34.1 months (95% CI, 25.6–NE) [1] | 35.7 months (95% CI, 27.4–NE) [1] | 7 of 8 patients (88%) [1] |

| 1 Prior ROS1 TKI (Chemo-Naïve) | 38% (95% CI, 25–52) [1] | 14.8 months (95% CI, 7.6–NE) [1] | 9.0 months (95% CI, 6.8–19.6) [1] | 5 of 12 patients (42%) [1] |

| ROS1 G2032R Mutation (TKI-pretreated) | 59% (95% CI, 33–82) [1] | Not specified in sources | Not specified in sources | Not specified in sources |

Patient Selection Pathway

The following diagram outlines the clinical decision-making pathway for selecting patients with advanced NSCLC for repotrectinib treatment, based on ROS1 fusion status and prior therapy history.

ROS1 Fusion Testing & Methodologies

Accurate identification of the ROS1 fusion is the critical first step in the patient selection pipeline.

Testing Workflow

The standard workflow for biomarker testing in advanced NSCLC to guide therapy selection involves multiple steps, from sample acquisition to final reporting.

Recommended Testing Protocols

- Optimal Method: RNA-based Next-Generation Sequencing (NGS) is the preferred methodology as it can precisely identify the specific fusion partner and breakpoint location [2] [3]. This is critical because emerging evidence suggests that breakpoints in specific introns (e.g., introns 33 and 34) are associated with higher ROS1 expression and superior outcomes with TKI therapy [3].

- Alternative Methods: Other techniques like FISH and IHC can be used but have limitations. FISH can detect rearrangements but cannot identify the fusion partner or specific breakpoint [4]. IHC is often used as an initial screening tool but requires confirmation by a molecular method due to potential false positives and negatives [4].

- Tissue Considerations: Testing can be performed on formalin-fixed paraffin-embedded (FFPE) tumor specimens [4]. In cases where tissue is limited or insufficient, liquid biopsy (plasma-based ctDNA testing) may be used to identify resistance mutations (like G2032R), though it has lower sensitivity for detecting gene fusions compared to tissue testing [1].

Emerging AI-Based Detection Methods

Research is exploring the use of deep learning on digitized H&E-stained pathology slides to predict the presence of ROS1 fusions. One study using a vision transformer model achieved an AUC of 0.85, showing potential as a cost-effective pre-screening tool to prioritize samples for confirmatory molecular testing [4]. However, this is not yet a replacement for standard molecular assays.

Key Considerations for Clinical Development

- Mechanism of Action: this compound is a next-generation TKI designed with a compact macrocyclic structure. This allows it to bind more effectively to the ROS1 kinase, overcoming steric hindrance caused by common solvent-front resistance mutations like G2032R, which older TKIs cannot inhibit [2] [1].

- Addressing Unmet Needs: this compound addresses two major limitations of earlier-generation ROS1 TKIs: acquired on-target resistance and suboptimal central nervous system (CNS) activity. Its significant intracranial response rates make it a strong candidate for patients with brain metastases [1].

- Safety Profile: The most common treatment-related adverse events are dizziness (63%), dysgeusia (altered taste, 48%), and peripheral neuropathy (47%). Most are low-grade; however, proactive management and dose modifications may be required. Only 4.2% of patients in the trial discontinued treatment due to treatment-related AEs [5] [1].

References

- 1. in this compound -Positive Non-Small Cell Lung Cancer... ROS 1 Fusion [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ROS1 Rearrangements in Non–Small Cell Lung ... [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and clinical characteristics of ROS1 Fusion ... [sciencedirect.com]

- 4. Predicting ROS1 and ALK fusions in NSCLC from H&E ... [pmc.ncbi.nlm.nih.gov]

- 5. EMA Validates MAA for this compound in ROS + NSCLC... | OncLive 1 [onclive.com]

repotrectinib treatment duration and monitoring

Clinical Evidence on Treatment Duration

Long-term follow-up data from the phase 1/2 TRIDENT-1 trial underscore the durable response to repotrectinib. The table below summarizes key efficacy outcomes from the primary and expanded efficacy populations [1].

Table 1: Long-term Efficacy of this compound in ROS1+ NSCLC (TRIDENT-1 Trial)

| Efficacy Parameter | TKI-Naive Patients (Primary Efficacy) | TKI-Naive Patients (Expanded Efficacy) | TKI-Pretreated Patients (Primary Efficacy) | TKI-Pretreated Patients (Expanded Efficacy) |

|---|---|---|---|---|

| Median Follow-up | 44.6 months | 37.7 months | 42.0 months | 34.8 months |

| Confirmed ORR | 79% | N/R | 41% | N/R |

| Median DoR | 36.8 months | 33.6 months | 17.8 months | 14.9 months |

| Median PFS | 31.1 months | 30.2 months | 8.6 months | 9.2 months |

| Median OS | N/R | 74.6 months | 25.1 months | 20.5 months |

| icORR (Measurable Brain Mets) | 89% | N/R | 38% | N/R |

ORR: Objective Response Rate; DoR: Duration of Response; PFS: Progression-Free Survival; OS: Overall Survival; icORR: Intracranial ORR; N/R: Not explicitly reported in the provided results; Mets: Metastases.

The trial design was a global, single-arm, open-label, multicohort study. The primary efficacy endpoint was confirmed Objective Response Rate (ORR) as assessed by Blinded Independent Central Review (BICR) using RECIST v1.1 criteria. Key secondary endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), and Intracranial ORR (icORR) for patients with measurable brain metastases at baseline [2].

Laboratory and Clinical Monitoring Protocol

A proactive monitoring plan is essential for managing treatment-related adverse reactions and ensuring patient safety. The following workflow outlines the key monitoring activities and management strategies throughout treatment.

Integrated Management of Key Adverse Reactions

- Central Nervous System Effects: Dizziness is the most frequent treatment-related adverse event (61% incidence). Management includes withholding dose for intolerable Grade 2 or Grade 3 events until resolution, then resuming at the same or a reduced dose. Permanently discontinue for Grade 4 events [3] [4].

- Hepatotoxicity: For Grade 3 elevations in ALT/AST, withhold treatment until resolution to ≤Grade 1, then resume at the same or reduced dose. Permanently discontinue for Grade 4 toxicity or if ALT/AST >3x ULN concurrent with total bilirubin >1.5x ULN [3].

- Interstitial Lung Disease (ILD)/Pneumonitis: Withhold this compound if ILD/pneumonitis is suspected. If confirmed, permanently discontinue treatment [3].

- CPK Elevation: For CPK elevation >5x ULN, withhold until resolution to baseline or ≤2.5x ULN, then resume at the same dose. For recurrent events or CPK >10x ULN, resume at a reduced dose [3].

- Hyperuricemia: Withhold treatment for Grade 3 or 4 hyperuricemia until improvement, then resume at the same or a reduced dose [3].

- Other Reactions: For other intolerable Grade 2-4 adverse reactions, withhold dose until resolution to ≤Grade 1. Based on resolution time and recurrence, resume at a reduced dose or permanently discontinue [3].

Dosing and Administration

This compound is administered orally in a two-step dosing regimen [3]:

- Days 1-14: 160 mg taken once daily.

- Day 15 onward: 160 mg taken twice daily.

It can be taken with or without food, but patients should avoid grapefruit and grapefruit juice during treatment. If a dose is missed or vomiting occurs after dosing, the patient should skip the dose and resume at the next scheduled time [3].

Dosage Modifications: The protocol allows for two dose reduction levels to manage adverse reactions [3]:

- First Reduction: From 160 mg to 120 mg (once or twice daily, depending on the phase).

- Second Reduction: From 120 mg to 80 mg (once or twice daily).

Supporting Exposure-Response Analysis

A 2025 exposure-response analysis supported the recommended dosing strategy. The analysis characterized the relationship between this compound exposure and efficacy (ORR, PFS) as well as safety endpoints (dizziness, anemia). It concluded that the 160 mg QD/BID regimen provides significantly improved efficacy over a continuous 160 mg once-daily dose, with only a minimal increase in the risk of adverse events. This supports the recommended dosing strategy regardless of food intake [5].

References

- 1. This compound Demonstrates Durable Efficacy in TKI-Naive ... [onclive.com]

- 2. TRIDENT-1 Clinical Trial | AUGTYRO® (this compound) for HCPs [augtyrohcp.com]

- 3. Dosing | AUGTYRO® (this compound) for HCPs [augtyrohcp.com]

- 4. Exploring the Long-Term Impact of this compound in ... [cancernursingtoday.com]

- 5. Exposure-Response Analysis of this compound to Support ... [pubmed.ncbi.nlm.nih.gov]

Clinical Efficacy and Intracranial Activity

Repotrectinib has shown durable systemic and intracranial responses in the pivotal TRIDENT-1 trial (NCT03093116) [1] [2].

Table 1: Systemic Efficacy of this compound in ROS1-Positive NSCLC (TRIDENT-1 Trial)

| Patient Cohort | Confirmed Objective Response Rate (cORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |

|---|---|---|---|---|

| ROS1 TKI-Naïve | 79% (95% CI, 68-88) | 34.1 months (95% CI, 26-NE) [1] | 30.2 months (95% CI, 19.3-38.6) [2] | [1] [2] |

| ROS1 TKI-Pretreated | 38% (95% CI, 25-52) [1] | 14.8 months (95% CI, 7.6-NE) [1] | 9.2 months (95% CI, 7.4-11.3) [2] | [1] [2] |

| TKI-Pretreated with G2032R Mutation | 59% (95% CI, 33-82) | 14.9 months (95% CI, 7.7-31.4) [2] | Data not specified in search results | [2] |

Table 2: Intracranial Efficacy of this compound in Patients with Baseline Brain Metastases

| Patient Cohort | Intracranial Objective Response Rate (IC-ORR) | Median Intracranial Duration of Response (IC-DOR) | Reference |

|---|---|---|---|

| TKI-Naïve (with measurable CNS mets) | 88% - 89% [3] [2] | 43.2 months (95% CI, 11.1-NE) [2] | [3] [2] |

| TKI-Pretreated (with measurable CNS mets) | 38% [2] | Not Reached (95% CI, 3.0-NE) [2] | [2] |

A notable case report documented a patient with ROS1 G2032R-mutated NSCLC and meningeal carcinomatosis achieving rapid clinical improvement and stable disease for 2.4 months with this compound, demonstrating its activity in this challenging setting [4].

Mechanism of Action and Key Properties

This compound is a next-generation tyrosine kinase inhibitor (TKI) targeting ROS1, TRK, and ALK. Its compact, rigid macrocyclic structure is central to its ability to overcome resistance [5] [6].

- Activity Against Resistance Mutations: Its small molecular size allows it to bind effectively to the ROS1 kinase domain even when bulky solvent-front mutations (SFMs) like G2032R are present, which often confer resistance to earlier-generation TKIs (crizotinib, entrectinib, lorlatinib) [7] [5] [4].

- Enhanced CNS Penetration: this compound's low molecular weight (355.37 Da) and high CNS Multiparameter Optimization (MPO) score of 4.65 predict excellent blood-brain barrier penetration [3]. Direct evidence comes from a case report measuring this compound concentrations in cerebrospinal fluid (CSF) with a CSF-to-plasma ratio of approximately 1% [4].

The following diagram illustrates how this compound overcomes the resistant G2032R mutation and inhibits downstream signaling.

Preclinical Experimental Protocols

In Vitro Cell Proliferation and Viability Assay

This protocol assesses the direct anti-proliferative effects of this compound on ROS1-driven cancer cells [5].

- Cell Lines: Use patient-derived cell (PDC) lines harboring ROS1 fusions (e.g., YU1078 for treatment-naïve, CD74-ROS1; YU1079 for resistant, CD74-ROS1 G2032R) [5].

- Drug Treatment: Seed 2,500-3,000 cells/well in 96-well plates. After 24 hours, treat with serially diluted TKIs (this compound, crizotinib, entrectinib, lorlatinib, ceritinib). Include a DMSO vehicle control [5].

- Viability Readout: After 72 hours of incubation, measure cell viability using CellTiter-Glo luminescent assay [5].

- Data Analysis: Generate dose-response curves and calculate half-maximal inhibitory concentration (IC50) values using non-linear regression in software like GraphPad Prism [5].

In Vivo Subcutaneous Tumor Xenograft Model

This protocol evaluates the systemic antitumor efficacy of this compound in live animal models [5].

- Model Establishment: Subcutaneously implant 5 million ROS1-rearranged PDC cells (e.g., YU1078, YU1079) into the flanks of 6-week-old female nude mice [5].

- Randomization & Dosing: When tumor volumes reach 150-200 mm³, randomize animals into treatment groups (n=5/group). Administer this compound (15 mg/kg, BID, orally) and comparator agents (e.g., crizotinib 50 mg/kg QD). Continue treatment for the study duration [5].

- Tumor Monitoring: Measure tumor dimensions 2-3 times weekly with electronic calipers. Calculate tumor volume as (0.5 × length × width²). Calculate percent change and Tumor Growth Inhibition (TGI) [5].

- Endpoint Analysis: Euthanize mice at the study endpoint. Tumors can be harvested for Western blot analysis to assess inhibition of ROS1 phosphorylation and downstream signaling pathways (p-ERK, p-AKT) [5].

In Vivo Intracranial Tumor Model

This protocol specifically tests the efficacy of this compound against brain metastases [5].

- Model Establishment: Anesthetize female BALB/c nude mice and immobilize in a stereotactic apparatus. Make a small incision in the skull and drill a 0.5 mm burr hole in the right frontal lobe. Implant a guide screw and inject 500,000 luciferase-expressing YU1078 PDC cells in 5 µL PBS into the brain parenchyma [5].

- Biophotonic Imaging: After tumor cell engraftment, monitor intracranial tumor growth non-invasively using bioluminescent imaging (BLI) after injecting the luciferin substrate [5].

- Drug Treatment & Evaluation: Once BLI signal confirms established tumors, randomize mice into treatment groups. Administer this compound and control compounds. Monitor survival and tumor burden via serial BLI. Efficacy is determined by significant survival extension and reduced bioluminescent signal in treated groups compared to controls [5].

Clinical Application and Management

- Indication: Locally advanced or metastatic ROS1-positive NSCLC [1].

- Recommended Dosage: 160 mg orally, once daily for 14 days, then increase to 160 mg twice daily. This lead-in mitigates early CNS-related adverse reactions and compensates for time-dependent autoinduction [1].

- Adverse Reaction Management: Common (>20%) adverse reactions include dizziness, dysgeusia (taste distortion), peripheral neuropathy, constipation, dyspnea, ataxia, fatigue, cognitive disorders, and muscular weakness [1]. Most are low-grade; dose modifications (interruption or reduction) are recommended for severe cases.

Conclusion

This compound represents a significant advance in managing ROS1-positive NSCLC, particularly for CNS metastases and overcoming TKI resistance. Its optimized design translates into potent and durable clinical activity, supporting its role as a new standard of care in treatment-naïve and TKI-pretreated settings.

References

- 1. FDA Approval Summary: this compound for locally advanced or ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Demonstrates Durable Efficacy in TKI-Naive and -Pretreated ROS1+ NSCLC | OncLive [onclive.com]

- 3. 【2023 ASCO】瑞普替尼(this compound) 展示强大入脑能力 [bydrug.pharmcube.com]

- 4. This compound's Clinical Benefit and Its Brain Penetration in a ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Shows Improvement Over First-Generation ... [targetedonc.com]

- 7. This compound Exhibits Potent Antitumor Activity in Treatment-Naïve and Solvent-Front-Mutant ROS1-Rearranged Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

repotrectinib laboratory monitoring requirements

Laboratory Monitoring Requirements

| Monitoring Parameter | Frequency & Timing | Rationale & Clinical Action |

|---|

| Liver Function Tests (ALT, AST, Bilirubin) | Baseline, then every 2 weeks for the first month, then monthly thereafter and as clinically indicated. [1] [2] | Monitor for hepatotoxicity. Requires dose interruption, reduction, or permanent discontinuation based on severity (see Table 2 for specific guidelines). [1] | | Serum Creatine Phosphokinase (CPK) | Every 2 weeks for the first month, and as needed in patients reporting unexplained muscle pain, tenderness, or weakness. [1] [2] | Monitor for myalgia with CPK elevation. For CPK >5x ULN, withhold until recovery; for >10x ULN or recurrent events, resume at a reduced dose. [1] | | Serum Uric Acid | Baseline and periodically during treatment. [1] [2] | Monitor for hyperuricemia. Withhold dose for Grade 3 or 4 hyperuricemia until improvement, then resume at same or reduced dose; initiate urate-lowering therapy as needed. [1] | | Other General Monitoring | Verify pregnancy status in females of reproductive potential prior to initiation. [1] | To prevent fetal/neonatal morbidity and mortality. [1] |

Management of Other Notable Adverse Reactions

Some clinically significant adverse reactions (ADRs) require vigilant monitoring and intervention, though they may not be primarily managed through routine lab tests.

- Central Nervous System (CNS) Effects: A broad spectrum of CNS ADRs is common, including dizziness (65%), ataxia, cognitive impairment, and sleep disorders. [2] These can occur even without CNS metastases. [1] Management strategies include advising patients not to drive if affected, and implementing dose modifications based on severity. [1]

- Interstitial Lung Disease (ILD)/Pneumonitis: Can occur at any grade. [1] Monitor for new or worsening pulmonary symptoms. If ILD/pneumonitis is suspected, immediately withhold repotrectinib. If confirmed, permanently discontinue the drug. [1]

- Skeletal Fractures: Fractures involving various sites (ribs, feet, spine, etc.) have been reported. [1] Some occurred at sites of prior radiation therapy or disease. [1] Promptly evaluate patients with signs or symptoms of fractures (e.g., pain, changes in mobility). [1]

Dosage Modification Protocols

The following diagram and table outline the dose modification protocol for managing treatment-related toxicities.

Figure 1: General workflow for managing this compound adverse reactions. For specific actions for each toxicity type, refer to the detailed protocol table below.

For specific toxicities, follow the dose modification guidelines in the table below. The standard dosage reduction steps are: First reduction: 120 mg once or twice daily; Second reduction: 80 mg once or twice daily. [1]

| Adverse Reaction | Severity | Recommended Dosage Modification |

|---|

| Hepatotoxicity [1] | Grade 3 | Withhold until recovery to Grade ≤1 or baseline. • If resolves within 4 weeks, resume at same dose. • For recurrent Grade 3, resume at reduced dose. | | | Grade 4 | Withhold until recovery to Grade ≤1 or baseline. • Resume at reduced dose. • Permanently discontinue if no resolution within 4 weeks or for recurrent Grade 4. | | | ALT/AST >3x ULN with Bilirubin >1.5x ULN (in absence of cholestasis/hemolysis) | Permanently discontinue. | | CPK Elevation [1] | >5x ULN | Withhold until recovery to baseline or ≤2.5x ULN, then resume at same dose. | | | >10x ULN or second occurrence of >5x ULN | Withhold until recovery to baseline or ≤2.5x ULN, then resume at reduced dose. | | Hyperuricemia [1] | Grade 3 or 4 | Withhold until improvement. Resume at same or reduced dose. Initiate urate-lowering therapy. | | Interstitial Lung Disease (ILD)/Pneumonitis [1] | Any Grade | • Withhold if suspected. • Permanently discontinue if confirmed. | | CNS Effects [1] | Intolerable Grade 2 | Withhold until recovery to Grade ≤1 or baseline. Resume at same or reduced dose. | | | Grade 3 | Withhold until recovery to Grade ≤1 or baseline. Resume at reduced dose. | | | Grade 4 | Permanently discontinue. |

Conclusion

Successful administration of this compound in a clinical or research setting depends on a rigorous and proactive laboratory monitoring plan. Adherence to the scheduled assessments for liver function, CPK, and uric acid, coupled with prompt dose modification as outlined in the protocol, is essential for managing risks and ensuring patient safety.

References

Repotrectinib Drug Interaction Management

Repotrectinib is involved in numerous clinically significant drug interactions. The table below categorizes the major types and provides management recommendations [1] [2].